- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579

Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

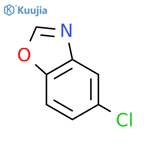

936902-12-4 structure

商品名:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

CAS番号:936902-12-4

MF:C13H16BNO3

メガワット:245.082043647766

MDL:MFCD13181968

CID:839816

PubChem ID:53216817

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 化学的及び物理的性質

名前と識別子

-

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

- BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER

- BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER

- CHLWHHUKKHNQTH-UHFFFAOYSA-N

- ZXBA000730

- BCP18917

- FCH2810322

- CM10528

- OR61115

- AS06375

- AB66696

- Benzoxazole-5-boronic acid pinacol ester

- BC000673

- SY059476

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)

- 1,3-Benzoxazole-5-boronic acid pinacol ester

-

- MDL: MFCD13181968

- インチ: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3

- InChIKey: CHLWHHUKKHNQTH-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1

計算された属性

- せいみつぶんしりょう: 245.12200

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 318

- トポロジー分子極性表面積: 44.5

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 88-93 °C

- PSA: 44.49000

- LogP: 2.12700

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302 + H312 + H332

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22

-

危険物標識:

- ちょぞうじょうけん:2-8°C

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112334-0.25g |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |

936902-12-4 | 95% | 0.25g |

$56.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062395-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 96% | 10g |

¥4348.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-25g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 25g |

¥10504.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 5g |

¥1794.0 | 2023-09-06 | |

| Chemenu | CM134707-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 10g |

$617 | 2021-08-05 | |

| Chemenu | CM134707-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 5g |

$353 | 2021-08-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230231-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 5g |

¥1813.0 | 2024-04-17 | |

| TRC | B694118-250mg |

Benzooxazole-5-boronic acid pinacol ester |

936902-12-4 | 250mg |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM134707-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 10g |

$*** | 2023-05-29 | |

| Ambeed | A285632-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 1g |

$50.0 | 2025-02-25 |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C

1.2 Solvents: Methanol ; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Solvents: Methanol ; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C

リファレンス

- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C

リファレンス

- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C

リファレンス

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C

1.2 Reagents: Methanol ; 1 h, 20 °C

1.3 Solvents: Diethyl ether ; 4 h, 20 °C

1.2 Reagents: Methanol ; 1 h, 20 °C

1.3 Solvents: Diethyl ether ; 4 h, 20 °C

リファレンス

- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 100 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C

リファレンス

- Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C

リファレンス

- Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C

リファレンス

- Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 20 h, 100 °C

リファレンス

- Organometallic compound and organic light-emitting device including the same, European Patent Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C

リファレンス

- Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C

リファレンス

- Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, reflux

リファレンス

- OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes, Germany, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C

リファレンス

- Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C

リファレンス

- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C

リファレンス

- Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, rt → reflux

リファレンス

- Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation, China, , ,

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole 関連文献

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole) 関連製品

- 2171903-25-4(tert-butyl 3-(chlorosulfonyl)methyl-3-propylpyrrolidine-1-carboxylate)

- 1806448-81-6(2-Chloro-1-(2-(difluoromethyl)-6-methylphenyl)propan-1-one)

- 73383-95-6(2-Bromo-N-(2-fluorophenyl)acetamide)

- 2138066-83-6(3-Iodo-4-(trifluoromethyl)cyclohexan-1-one)

- 1247689-33-3(1-(quinolin-4-yl)cyclopropan-1-ol)

- 1388070-71-0(7-bromo-4-methyl-1H-1,2,3-benzotriazole)

- 162992-67-8((R)-Flurbiprofen glucuronide)

- 1806998-69-5(2-Bromo-4-(difluoromethyl)-3-nitropyridine-5-sulfonamide)

- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)

- 1270461-26-1(2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

清らかである:99%

はかる:5g

価格 ($):278.0